Moricizine sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Moricizine sulfone is a chemical compound that has been studied for its potential use in the treatment of cardiac arrhythmias. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research and development.

Scientific Research Applications

Electrophysiological Effects

Moricizine sulfone has been a focal point in the investigation of its electrophysiological impacts on cardiomyocytes. Research has demonstrated that moricizine can disrupt electrical coupling between rat right atrial working cardiomyocytes in vitro. This effect is attributed to its action on fast sodium channels in cardiomyocytes. The drug was found to inhibit the generation of action potentials in working atrial cardiomyocytes, albeit without suppressing the rhythmic activity in the pacemaker cells of the sinoatrial node (Abalakov & Sutyagin, 2018).

Additionally, moricizine's effects on sodium channel currents (INa) in guinea-pig atrial myocytes were studied, revealing that it induces tonic and phasic block of INa, showing higher sensitivity to the inactivated state of the channel. This suggests a potential antiarrhythmic action in both atrial and ventricular myocytes, as well as in cloned hH1 channels (Ahmmed et al., 2002).

Circadian Impact

A novel aspect of moricizine's applications pertains to its impact on circadian rhythms. A study found that moricizine could lengthen the circadian period in cellular oscillators, potentially offering clinical relevance against heart diseases by modulating circadian functions. This is particularly important since dysregulated circadian functions contribute to various diseases, including cardiovascular disease (Han et al., 2021).

Sulfonamide Analysis

While not directly related to moricizine sulfone, research has been conducted on the detection and quantification of sulfonamides, the group to which moricizine sulfone belongs. Techniques involving packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection have been developed for this purpose. These methods provide insights into the structural characteristics and environmental presence of sulfonamides, offering a framework for understanding their broader impact and behavior in biological and ecological contexts (Dost, Jones, & Davidson, 2000).

Anti-Arrhythmic and Pharmacokinetic Studies

Moricizine has been recognized for its potential in preventing atrial fibrillation by inhibiting the late sodium current (INaL) in atrial myocytes. Studies have shown that moricizine can significantly reduce atrial enlargement and AF vulnerability, hinting at its therapeutic effect in suppressing AF (Zou et al., 2021).

Additionally, studies on bioequivalence and pharmacokinetics of moricizine hydrochloride tablets have been conducted to understand its behavior in the human body, ensuring its safe and effective application in medical treatments (Bi, 2007).

properties

CAS RN |

151391-67-2 |

|---|---|

Product Name |

Moricizine sulfone |

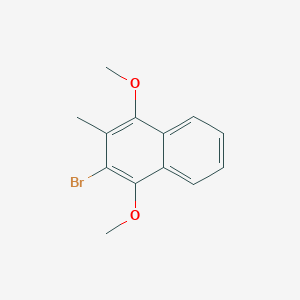

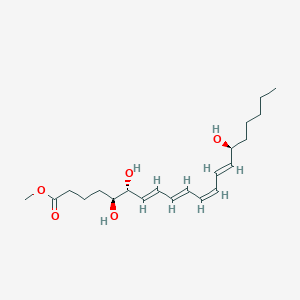

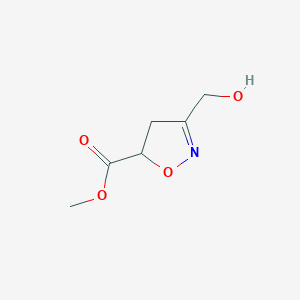

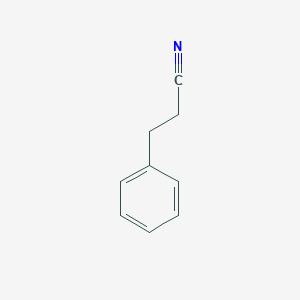

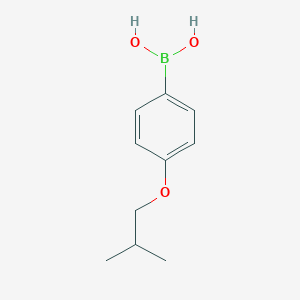

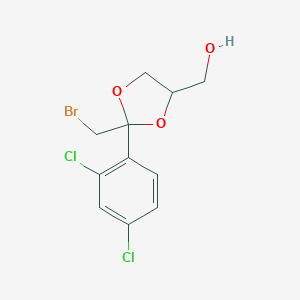

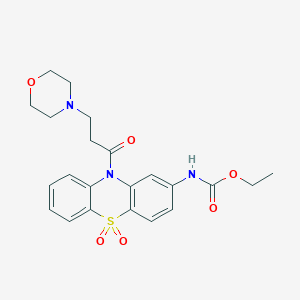

Molecular Formula |

C22H25N3O6S |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

ethyl N-[10-(3-morpholin-4-ylpropanoyl)-5,5-dioxophenothiazin-2-yl]carbamate |

InChI |

InChI=1S/C22H25N3O6S/c1-2-31-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)32(20,28)29)21(26)9-10-24-11-13-30-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) |

InChI Key |

JGBQVBXTCBGQLU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4 |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4 |

Other CAS RN |

151391-67-2 |

synonyms |

moricizine sulfone moricizine sulphone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.